(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a bromine atom, an indolinone moiety, and a thiazolidinone ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one typically involves the following steps:
Formation of the Indolinone Intermediate: The starting material, 5-bromo-1-ethylindoline-2,3-dione, is synthesized through bromination of 1-ethylindoline-2,3-dione.
Condensation Reaction: The indolinone intermediate undergoes a condensation reaction with thiosemicarbazide under acidic conditions to form the thiazolidinone ring. This step often requires a catalyst such as acetic acid and is conducted at elevated temperatures (around 80-100°C).
Cyclization: The final cyclization step involves the formation of the (Z)-configuration of the compound, which can be achieved through careful control of reaction conditions, including temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiazolidinone ring, potentially converting it into a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, the compound is being investigated for its potential anti-cancer properties. Preliminary research suggests that it may interfere with specific cellular pathways involved in cancer cell proliferation.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it might induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(5-chloro-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one: Similar structure but with a chlorine atom instead of bromine.
(Z)-5-(5-methyl-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one: Similar structure but with a methyl group instead of bromine.
(Z)-5-(5-fluoro-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (Z)-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-iminothiazolidin-4-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
(5Z)-2-amino-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c1-2-17-8-4-3-6(14)5-7(8)9(12(17)19)10-11(18)16-13(15)20-10/h3-5H,2H2,1H3,(H2,15,16,18)/b10-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNUSYALOIIXJN-KTKRTIGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)N)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N=C(S3)N)/C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.